molecular formula C20H19N5Na2O6 B1139285 Pemetrexed disodium CAS No. 150399-23-8

Pemetrexed disodium

Cat. No.: B1139285
CAS No.: 150399-23-8
M. Wt: 471.4 g/mol
InChI Key: NYDXNILOWQXUOF-GXKRWWSZSA-L
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Description

Mechanism of Action

Target of Action

Pemetrexed disodium is a multi-targeted antifolate . Its primary targets are multiple folate-dependent enzymes involved in both purine and pyrimidine synthesis, including thymidylate synthase , dihydrofolate reductase , glycinamide ribonucleotide formyltransferase , and aminoimidazole carboxamide ribonucleotide formyltransferase . These enzymes play crucial roles in DNA synthesis and cell replication, making them key targets for anticancer agents .

Mode of Action

This compound exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby impeding both DNA synthesis and folate metabolism . This disruption of essential metabolic processes leads to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of the targeted enzymes by this compound affects the biochemical pathways of purine and pyrimidine synthesis . This results in the disruption of DNA synthesis, which is crucial for cell replication . The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis .

Pharmacokinetics

This compound’s pharmacokinetics can serve as a prognostic factor for the development of toxicity, especially for neutropenia . The pharmacokinetics of this compound were best characterized by a two-compartment model with initial distribution and terminal elimination half-lives of 0.63h and 2.73h, respectively . There is a strong relationship between clearance (CL) and creatinine clearance (CrCL), indicating that Pemetrexed is primarily eliminated by renal excretion .

Result of Action

The result of this compound’s action at the molecular level is the disruption of DNA synthesis, leading to cell cycle arrest and apoptosis . At the cellular level, this results in the inhibition of cell proliferation and the induction of cell death .

Action Environment

The efficacy and toxicity of this compound can be influenced by several environmental factors. For instance, the introduction of standard vitamin supplementation and dexamethasone has been shown to decrease the incidence of hematological toxicity and skin reactions . Furthermore, in cases of high risk for toxicity, granulocyte colony-stimulating factor can be used to prevent severe hematological toxicity . These strategies highlight how the action environment can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Pemetrexed Disodium inhibits the folate-dependent enzymes, thymidylate synthase (TS) and dihydrofolate reductase (DHFR), and the purine biosynthetic enzyme, glycinamide ribonucleotide formyltransferase (GARFT) . These interactions disrupt the synthesis of nucleotides, the building blocks of DNA, thereby inhibiting tumor growth .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It is a key component in the treatment of non-small cell lung cancer, mesothelioma, and thymic epithelial tumors . Its effects on cellular processes include perturbations in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to and inhibition of TS, DHFR, and GARFT . This results in the disruption of nucleotide metabolism, leading to the inhibition of DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to be stable, with no significant degradation observed over the course of the studies .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with dosage. High doses have been associated with toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis . It interacts with enzymes and cofactors in these pathways, leading to effects on metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported into cells via the reduced folate carrier (RFC), with transport kinetics similar to those of methotrexate . It binds to folate receptor– with a very high affinity .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytoplasm, given its role in inhibiting enzymes involved in nucleotide metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pemetrexed disodium involves the synthesis of pemetrexed diacid, which is a key intermediate. The diacid is then converted to the disodium salt. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves the optimization of the preparation process to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pemetrexed disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution Reactions: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed:

Properties

CAS No.

150399-23-8

Molecular Formula

C20H19N5Na2O6

Molecular Weight

471.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1

InChI Key

NYDXNILOWQXUOF-GXKRWWSZSA-L

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Synonyms

LY-231514

Origin of Product

United States
Customer
Q & A

Q1: What is the primary mechanism of action of Pemetrexed disodium?

A1: this compound is a multitargeted antifolate agent that disrupts crucial folate-dependent metabolic processes essential for cell replication. [] It exerts its anticancer activity primarily by inhibiting multiple enzymes in the folate pathway. [] In vitro studies have shown that it inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). []

Q2: What are the downstream effects of this compound inhibiting these enzymes?

A2: Inhibiting TS disrupts the synthesis of thymidine, a crucial building block for DNA. Blocking DHFR hinders the formation of tetrahydrofolate, a coenzyme vital for purine and pyrimidine synthesis. By targeting GARFT, this compound further interferes with purine synthesis, collectively impeding DNA and RNA synthesis and ultimately leading to cancer cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H21N5Na2O6. Its molecular weight is 471.4 g/mol.

Q4: Is there spectroscopic data available to confirm the structure of this compound?

A4: Yes, researchers have employed techniques like 1H-NMR and IR to verify the structure of synthesized this compound. [] Additionally, powder X-ray diffraction analysis has been instrumental in identifying characteristic peaks associated with different polymorphic forms of the compound. []

Q5: What is the impact of different pH conditions on the stability of this compound?

A7: Studies have examined the stability of this compound in 0.9% Sodium chloride injection and 5% Glucose injection with varying pH levels. [] While the exact impact of different pH conditions on stability requires further investigation, research suggests that pH changes remain within acceptable limits for up to 6 hours after reconstitution, highlighting the importance of timely administration. []

Q6: What analytical methods are commonly used to characterize and quantify this compound?

A6: Researchers utilize various analytical techniques, including:

    Q7: What about the validation of these analytical methods?

    A9: The validation of analytical methods is paramount for ensuring the reliability and accuracy of data. Researchers adhere to guidelines set by organizations like the International Conference on Harmonization (ICH) when validating analytical methods for this compound. [] Typical validation parameters include linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ). [, ]

    Q8: What is the evidence for the efficacy of this compound in treating cancer?

    A10: this compound has demonstrated efficacy in treating specific types of cancer. Preclinical studies have shown its ability to inhibit the growth of various cancer cell lines. [, ] Specifically, it has shown promise in treating malignant pleural mesothelioma and non-small cell lung cancer. [] Clinical trials have provided evidence supporting its use in combination with cisplatin as a first-line treatment for patients with advanced non-small cell lung cancer. []

    Q9: Are there any studies exploring the effectiveness of this compound in specific lung cancer subtypes?

    A11: Yes, researchers have investigated the effects of this compound on lung cancer cells with specific genetic mutations. For instance, studies have explored its impact on the growth of A549 cells, a cell line harboring a KRAS mutation frequently found in lung cancer. [, ] Additionally, research has examined its mechanism of action in PC9 cells, characterized by an EGFR exon 19 deletion, another common mutation in lung cancer. [] These studies aim to elucidate the potential of this compound in treating specific lung cancer subtypes and optimizing treatment strategies based on individual genetic profiles.

    Q10: What are the common formulations of this compound for clinical use?

    A12: this compound is primarily available as a sterile lyophilized powder for reconstitution into an injectable solution. This formulation facilitates intravenous administration, the standard route for this drug. [, , ]

    Q11: Are there ongoing efforts to develop improved formulations or drug delivery systems for this compound?

    A13: Yes, researchers are actively exploring strategies to enhance the delivery and efficacy of this compound. For example, the development of the amorphous polymorph aims to improve stability and potentially solubility, which could influence its pharmacokinetic properties. [] Additionally, studies investigating the use of excipients like beta-cyclodextrin in formulations suggest potential benefits in terms of increased solubility and stability. [] While specific drug delivery systems targeting this compound haven't been extensively discussed in the provided abstracts, it remains an active area of research in pharmaceutical sciences, especially for enhancing drug efficacy and reducing off-target effects.

    Q12: What are the known side effects of this compound treatment?

    A14: While a detailed discussion of side effects is outside the scope of this scientific Q&A, research indicates that this compound, like many anticancer drugs, can cause side effects. Some studies have reported hematological toxicities and gastrointestinal biochemical toxicity as potential adverse reactions. [, , ]

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